molecular formula C21H17NO2 B8268866 2-[(4S,5R)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]phenol

2-[(4S,5R)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]phenol

Cat. No.: B8268866
M. Wt: 315.4 g/mol
InChI Key: VRFFWAIOZAPDBZ-VQTJNVASSA-N
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Description

2-[(4S,5R)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]phenol is a complex organic compound characterized by its unique oxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4S,5R)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenolic compound with a suitable oxazole precursor in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes multiple purification steps, such as recrystallization and chromatography, to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(4S,5R)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include substituted phenols, quinones, and various oxazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4S,5R)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(4S,5R)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxazole ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-dihydro-1,3-oxazole: Shares the oxazole ring but lacks the phenolic group.

    4,5-Diphenyl-2-oxazoline: Similar structure but with different substituents on the oxazole ring.

    2-(4-Hydroxyphenyl)-4,5-diphenyl-1,3-oxazole: Contains a hydroxyl group on the phenyl ring, similar to the target compound.

Uniqueness

2-[(4S,5R)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]phenol is unique due to its specific stereochemistry and the presence of both phenolic and oxazole functionalities

Properties

IUPAC Name

2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c23-18-14-8-7-13-17(18)21-22-19(15-9-3-1-4-10-15)20(24-21)16-11-5-2-6-12-16/h1-14,19-20,23H/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFFWAIOZAPDBZ-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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